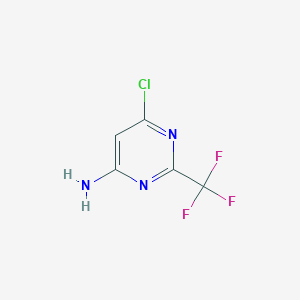

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLPLJKPRIYXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288638 | |

| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-66-6 | |

| Record name | 6-Chloro-2-(trifluoromethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 57016 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. It details experimental protocols for its synthesis and analysis and explores its crucial role as a building block in the development of therapeutic agents.

Core Properties

This compound is a halogenated pyrimidine derivative that serves as a key intermediate in medicinal chemistry. Its trifluoromethyl group and chlorine atom impart unique electronic properties that are advantageous for drug design, enhancing metabolic stability and enabling further chemical modifications.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 1480-66-6 | [1] |

| Molecular Formula | C₅H₃ClF₃N₃ | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)N | [1] |

| InChIKey | UQLPLJKPRIYXRJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Below is a summary of the key experimental and computed physicochemical properties of this compound.

| Property | Value | Data Type | Reference |

| Melting Point | 148-150 °C | Experimental | |

| Boiling Point | ~295.8 °C | Estimated | |

| XLogP3 | 1.7 | Computed | [1] |

| pKa | -3.34 | Estimated | |

| Solubility | Data not available |

Chemical Synthesis and Reactivity

The primary synthetic route to this compound involves the regioselective amination of a dichlorinated pyrimidine precursor. The compound's reactivity is characterized by the susceptibility of the chlorine atom at the 6-position to nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for chemical elaboration.

Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound is through a two-step process starting from 2-(trifluoromethyl)pyrimidine.

Step 1: Chlorination to form 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

-

Reactants: 2-(Trifluoromethyl)pyrimidine, Phosphorus oxychloride (POCl₃), and N,N-diethylaniline (as a catalyst).

-

Procedure: The reactants are refluxed at 110-120°C for 6-8 hours.

-

Work-up: The excess POCl₃ is removed by distillation to yield the intermediate, 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Step 2: Regioselective Amination

-

Reactants: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, aqueous ammonia (NH₃), and N-methyl-2-pyrrolidone (NMP) as the solvent.

-

Procedure: The reaction mixture is heated to 100°C for 10-12 hours under a nitrogen atmosphere. The electron-withdrawing trifluoromethyl group activates the pyrimidine ring, facilitating selective nucleophilic substitution at the 4-position.

-

Yield: This step typically yields the target compound in the range of 70-80%.

Experimental Protocol: Purification

-

Silica Gel Chromatography: The crude product is purified using silica gel column chromatography with a mobile phase of ethyl acetate and petroleum ether.

-

Recrystallization: Further purification can be achieved by recrystallization from an ethanol/water mixture to obtain a crystalline solid.

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic methods.

| Technique | Key Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, NH₂), 7.02 (s, 1H, pyrimidine-H) |

| ¹⁹F NMR | δ -63.5 (s, CF₃) |

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its primary use is in the development of receptor antagonists for various diseases.

Logical Workflow in Drug Discovery

The following diagram outlines the role of this compound in a typical drug discovery pipeline.

Key Therapeutic Targets

-

Adenosine A₂A Receptor Antagonists: This compound is a key intermediate in the synthesis of antagonists for the adenosine A₂A receptor, which are being investigated for the treatment of Parkinson's disease.[2][3][4][5] The pyrimidine core serves as a scaffold for building molecules that can effectively block the receptor's activity.

-

CCR4 Antagonists: It is also utilized in the development of C-C chemokine receptor type 4 (CCR4) antagonists. These antagonists have potential applications in treating various cancers and allergic diseases like asthma by modulating immune responses.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Statements:

-

Handling: Use in a well-ventilated area, and wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a fundamentally important building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. Its well-defined reactivity and the advantageous properties conferred by its trifluoromethyl and chloro substituents make it a valuable tool for medicinal chemists. This guide provides a solid foundation of its properties and synthetic methodologies to aid researchers in its effective utilization for the development of novel therapeutics.

References

- 1. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyrimidine core, a trifluoromethyl group, and a reactive chlorine atom, make it a valuable building block for the synthesis of a diverse range of more complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro-substituent provides a key site for nucleophilic substitution, enabling further molecular elaboration. This document provides a technical guide to the spectroscopic characterization and a plausible synthetic route for this compound.

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, MS, IR) for this compound could not be retrieved. The data presented in the following tables are therefore predicted values based on established principles of spectroscopy and data from structurally related compounds. These should be used as a guide for the analysis of experimentally obtained spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet | 1H | C5-H |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 163 | C4 |

| ~ 160 | C6 |

| ~ 155 (quartet, J ≈ 35 Hz) | C2 |

| ~ 120 (quartet, J ≈ 275 Hz) | -CF₃ |

| ~ 105 | C5 |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 197/199 | [M]⁺ / [M+2]⁺ molecular ion peaks (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 162 | [M-Cl]⁺ fragment |

| 128 | [M-CF₃]⁺ fragment |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 1650 - 1580 | Strong | N-H bend (scissoring) of primary amine |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching in the pyrimidine ring |

| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group |

| 850 - 750 | Strong | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.

-

Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 100 MHz.

-

A proton-decoupled pulse sequence would be used to simplify the spectrum.

-

A longer acquisition time and a larger number of scans would be required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, direct insertion or a solids probe would be used for electron ionization (EI) mass spectrometry.

-

Alternatively, the sample could be dissolved in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI) mass spectrometry.

-

-

Ionization and Analysis:

-

In EI-MS, the sample would be bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Plausible Synthetic Pathway

Caption: Plausible synthetic route to this compound.

This proposed synthesis involves a three-step process starting from commercially available reagents. The initial Knoevenagel condensation would be followed by a cyclization reaction with guanidine to form the pyrimidine ring. The final step would involve a Sandmeyer-type reaction to introduce the chlorine atom at the 6-position. Each of these steps represents a standard and well-documented transformation in organic chemistry.

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine CAS number 1480-66-6

An In-depth Technical Guide to 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS: 1480-66-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Core Properties

This compound is a heterocyclic compound built on a pyrimidine core.[1] Its structure is distinguished by three key substituents: a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and an amine group at the 4-position.[1] The trifluoromethyl group significantly influences the molecule's reactivity and metabolic stability due to its electron-withdrawing nature, while the chlorine atom serves as a reactive site for nucleophilic substitution, enabling further chemical modifications.[1] These structural features make it a versatile intermediate in the synthesis of complex bioactive molecules.[1][2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | Source(s) |

| CAS Number | 1480-66-6 | [3][4] |

| Molecular Formula | C₅H₃ClF₃N₃ | [1][3][4] |

| Molecular Weight | 197.55 g/mol | [2][4] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 202.6 °C at 760 mmHg | [2][5] |

| Density | 1.598 g/cm³ | [2] |

| Vapor Pressure | 0.29 mmHg at 25°C | [2] |

| pKa | -1.15 ± 0.10 (Predicted) | [2] |

| Canonical SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)N | [3] |

| InChIKey | UQLPLJKPRIYXRJ-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

The primary synthetic route to this compound involves a regioselective amination process. This method leverages the reactivity of a precursor molecule to introduce the amine group at the desired position on the pyrimidine ring.

Core Synthesis Pathway

The most prevalent synthesis strategy begins with 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The electron-withdrawing effect of the trifluoromethyl group activates the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Amination at the 4-position is favored, leading to the desired product.[1]

References

An In-depth Technical Guide on the Molecular Structure of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This compound is a key heterocyclic intermediate in the synthesis of various pharmacologically active molecules, notably as a building block for adenosine A₂A receptor antagonists and CCR4 antagonists.[1][2] This guide summarizes its known physicochemical properties, provides a representative synthesis protocol, and discusses its likely mechanism of action through the adenosine A₂A receptor signaling pathway. Due to the limited availability of public data, this guide notes where experimental values for properties such as crystal structure, ¹³C NMR, and mass spectrometry fragmentation are not available and provides theoretical or analogous data where possible.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₃ClF₃N₃.[1][2] The molecule features a pyrimidine core substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and an amine group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom significantly influences the electronic properties and reactivity of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClF₃N₃ | --INVALID-LINK--[3] |

| Molecular Weight | 197.55 g/mol | --INVALID-LINK--[4] |

| IUPAC Name | This compound | --INVALID-LINK--[3] |

| CAS Number | 1480-66-6 | --INVALID-LINK--[1] |

| SMILES | C1=C(N=C(N=C1Cl)C(F)(F)F)N | --INVALID-LINK--[3] |

| InChI Key | UQLPLJKPRIYXRJ-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 202.6 °C at 760 mmHg | --INVALID-LINK--[5] |

| Density (Predicted) | 1.598 g/cm³ | --INVALID-LINK--[5] |

| pKa (Predicted) | -1.15 ± 0.10 | --INVALID-LINK--[5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following tables summarize the available experimental and predicted data.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | DMSO-d₆ | 8.45 | singlet | NH₂ |

| 7.02 | singlet | pyrimidine-H | ||

| ¹⁹F | Not Specified | -63.5 | Not Specified | CF₃ |

| ¹³C | Not Available | Not Available | Not Available | Not Available |

Source for ¹H and ¹⁹F NMR data: Benchchem.[1]

Table 3: Mass Spectrometry Data

| Ionization Mode | m/z | Fragmentation Pattern |

| Not Available | Not Available | Not Available |

X-ray Crystallography Data

As of the date of this guide, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on bond lengths and angles are not available.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of a corresponding dichlorinated precursor. The following is a representative protocol based on analogous syntheses.

Workflow for the Synthesis of this compound

Materials:

-

2,4-dichloro-6-(trifluoromethyl)pyrimidine

-

Aqueous ammonia (28%) or ammonia gas

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in an anhydrous solvent such as THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add aqueous ammonia (2.0-3.0 eq) to the stirred solution. Alternatively, bubble ammonia gas through the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern can be determined using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathway

This compound serves as a crucial intermediate in the development of adenosine A₂A receptor antagonists.[1][2] These antagonists are of significant interest for the treatment of various conditions, including Parkinson's disease and cancer.[6]

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine, activates a Gs protein. This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a range of cellular responses, often resulting in immunosuppression.[7][8][9] An antagonist like those derived from this compound would block the binding of adenosine to the A₂A receptor, thereby inhibiting this signaling cascade.

Representative Adenosine A₂A Receptor Signaling Pathway

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of potent and selective therapeutic agents. While a complete experimental characterization of its molecular structure is not publicly available, this guide provides a thorough summary of the existing knowledge. Further research to fully elucidate its crystallographic and detailed spectroscopic properties would be beneficial for the scientific community and professionals in drug development.

References

- 1. This compound | 1480-66-6 | Benchchem [benchchem.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1480-66-6 | this compound - Synblock [synblock.com]

- 5. Cas 1480-66-6,this compound | lookchem [lookchem.com]

- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: A Comprehensive Technical Guide on its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, discovery, and significance of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine. This key heterocyclic compound serves as a vital building block in the development of various pharmaceutical agents. This document outlines the primary synthetic routes, detailed experimental protocols, and the compound's role in medicinal chemistry, supported by quantitative data and process visualizations.

Introduction and Discovery

This compound, with the molecular formula C₅H₃ClF₃N₃, is a pyrimidine derivative that has garnered significant attention in medicinal chemistry.[1][2] Its structure is characterized by a pyrimidine core substituted with a chlorine atom at the 6-position, a trifluoromethyl group at the 2-position, and an amine group at the 4-position.

The discovery and subsequent application of this compound are closely linked to the strategic incorporation of fluorine atoms in drug design. The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules by altering their electronic properties.[1] This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of targeted therapeutics.[1]

Significance in Drug Development

The structural motifs of this compound make it a valuable precursor in the synthesis of various biologically active compounds. The chlorine atom at the 6-position is a reactive site, readily undergoing nucleophilic substitution, which allows for the introduction of diverse functional groups and the construction of extensive chemical libraries for screening.[1][3]

This intermediate is notably used in the synthesis of:

The electron-withdrawing nature of the trifluoromethyl group activates the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions, which is a cornerstone of its synthetic utility.[1]

Synthetic Pathways

The most prevalent and reliable synthesis of this compound is a two-step process. This pathway begins with the chlorination of a 2-(trifluoromethyl)pyrimidine precursor, followed by a regioselective amination.

This process is favored for its efficiency and control over the regiochemistry of the amination step, which selectively occurs at the 4-position due to the electronic influence of the trifluoromethyl group.[1]

Data Presentation

The following tables summarize the key quantitative data associated with the primary synthetic route.

Table 1: Summary of Synthetic Steps and Yields

| Step | Reaction | Key Reagents | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Chlorination | 2-(Trifluoromethyl)pyrimidine, POCl₃, N,N-diethylaniline | ~85% | [1] |

| 2 | Amination | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, Aqueous NH₃, NMP | 76% |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₃ClF₃N₃ | [2][4] |

| Molecular Weight | 197.55 g/mol | [4] |

| CAS Number | 1480-66-6 |[2][4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Intermediate A)

-

Reactants: 2-(Trifluoromethyl)pyrimidine, Phosphorus oxychloride (POCl₃), N,N-diethylaniline (catalyst).[1]

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-(trifluoromethyl)pyrimidine.

-

Add an excess of phosphorus oxychloride (POCl₃) to serve as both reagent and solvent.

-

Add a catalytic amount of N,N-diethylaniline.

-

Heat the mixture to reflux at a temperature of 110-120°C.

-

Maintain the reaction under reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine as a clear liquid. The reported yield is approximately 85%.[1]

-

Step 2: Synthesis of this compound

-

Reactants: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Intermediate A), Aqueous Ammonia (NH₃), N-methyl-2-pyrrolidone (NMP).[1]

-

Procedure:

-

In a sealed pressure vessel, dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in N-methyl-2-pyrrolidone (NMP).

-

Add an excess of aqueous ammonia to the solution.

-

Seal the vessel and heat the reaction mixture to 100°C under a nitrogen atmosphere.

-

Stir the reaction for 10-12 hours. Monitor the reaction for the disappearance of the starting material.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product typically precipitates from the solution. The solid can be collected by filtration.

-

The crude product is purified by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the final product.[1] The reported yield for this step is 76%.[1]

-

Experimental Workflow Visualization

The following diagram illustrates the workflow of the synthesis and purification process.

References

- 1. This compound | 1480-66-6 | Benchchem [benchchem.com]

- 2. This compound | C5H3ClF3N3 | CID 245271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block in medicinal chemistry. While not typically a final active pharmaceutical ingredient, its unique structural features—a reactive chlorine atom and an electron-withdrawing trifluoromethyl group—make it a privileged scaffold for the synthesis of a diverse range of potent and selective modulators of critical biological pathways. This technical guide delineates the mechanism of action of this compound through the lens of its most significant derivatives, focusing on their roles as antagonists of Toll-like Receptor 8 (TLR8), C-C Chemokine Receptor 4 (CCR4), and inhibitors of the Hedgehog signaling pathway. This document provides an in-depth exploration of the relevant signaling cascades, detailed experimental protocols for assessing compound activity, and quantitative data for key derivatives.

Introduction: A Gateway to Novel Therapeutics

This compound serves as a crucial starting material for the development of targeted therapies. The pyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling derivatives to interact with the hinge regions of kinase active sites and other ATP-binding pockets.[1] The trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity, improving cell permeability, while the chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the systematic exploration of structure-activity relationships (SAR).[2]

The primary mechanism of action of this chemical family is realized through its derivatives, which have been successfully optimized to target distinct and vital signaling pathways implicated in autoimmune diseases, inflammation, and cancer.

Mechanism of Action Through Key Derivatives

The therapeutic potential of this compound is best understood by examining the mechanisms of the potent molecules synthesized from it.

Toll-like Receptor 8 (TLR8) Antagonism

Derivatives of 6-(trifluoromethyl)pyrimidine have been developed as potent antagonists of TLR8, a receptor integral to the innate immune system.[3][4] Overactivation of TLR8 by endogenous single-stranded RNA is linked to autoimmune diseases.[4][5] These pyrimidine-based antagonists function by binding to the TLR8 dimer interface, preventing the conformational changes required for downstream signaling.[6]

Signaling Pathway:

Upon activation by agonists (like ssRNA or R848) in the endosome, TLR8 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, leading to the activation of transcription factors NF-κB and AP-1. These factors then drive the expression of pro-inflammatory cytokines such as TNF-α and IL-12.[7] Pyrimidine-based antagonists block this cascade at its origin by stabilizing the inactive conformation of the TLR8 dimer.[6]

C-C Chemokine Receptor 4 (CCR4) Antagonism

CCR4 is a key chemokine receptor expressed on regulatory T cells (Tregs) and Th2 cells.[8] Its ligands, CCL17 and CCL22, recruit these immunosuppressive cells to the tumor microenvironment, hindering anti-tumor immune responses.[9] Pyrimidine-based CCR4 antagonists, synthesized from this compound, block this interaction, thereby inhibiting Treg migration.[2][9]

Signaling Pathway:

CCR4 is a G protein-coupled receptor (GPCR). Ligand binding activates Gαi/o and Gβγ subunits, triggering downstream pathways like PI3K/Akt and PLC/PKC, which culminate in calcium mobilization and chemotaxis.[8] CCR4 antagonists competitively bind to the receptor, preventing ligand-induced activation and subsequent cell migration.

Hedgehog (Hh) Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[10] Pyridyl pyrimidine derivatives act as potent inhibitors of this pathway by targeting the Smoothened (SMO) receptor, a central component of the Hh cascade.[11]

Signaling Pathway:

In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. GLI proteins then translocate to the nucleus to induce target gene expression, promoting cell proliferation.[12] Pyrimidine-based SMO inhibitors bind to and inactivate SMO, preventing the activation of GLI transcription factors even in the presence of Hh ligand.[11]

Quantitative Data for Key Derivatives

While quantitative data for the parent compound this compound is scarce due to its role as an intermediate, extensive research has characterized the biological activity of its derivatives.

Table 1: In Vitro Activity of TLR8 Antagonist Derivatives

| Compound ID | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

|---|---|---|---|---|---|

| 14 | TLR8 Antagonism | Not Specified | IC₅₀ | 6.5 | [3][4] |

| 26 | TLR8 Antagonism | Not Specified | IC₅₀ | 8.7 | [3][4] |

| 26 | Cytotoxicity | Not Specified | CC₅₀ | No cytotoxic effects observed |[3][4] |

Table 2: In Vitro Activity of Hedgehog Pathway Inhibitor Derivatives

| Compound ID | Assay Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| B31 | Gli-luciferase Reporter | IC₅₀ | Not specified, but potent | [11] |

| Itraconazole | Hedgehog Signaling | IC₅₀ | ~100-700 | [13] |

(Note: Itraconazole is a complex molecule, not a direct pyrimidine derivative, but is a known Hh inhibitor for comparison.)

Experimental Protocols

Detailed methodologies are essential for the characterization of compounds derived from the this compound scaffold.

TLR8 Functional Assay (HEK-Blue™ Reporter Gene Assay)

This assay quantifies TLR8 activation by measuring the activity of a downstream reporter gene (Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter.

Workflow:

Protocol:

-

Cell Seeding: Seed HEK-Blue™ hTLR8 cells in a 96-well plate and incubate overnight.[14]

-

Antagonist Addition: Prepare serial dilutions of the test antagonist compound and add to the appropriate wells.

-

Agonist Stimulation: Add a fixed concentration of a TLR8 agonist (e.g., R848) to all wells except the negative control.[14]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[14]

-

SEAP Detection: Prepare and add the SEAP detection medium to the wells.

-

Measurement: Measure the optical density (OD) at 620 nm using a spectrophotometer.[14]

-

Data Analysis: Plot the normalized OD values against the log of the antagonist concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[14]

CCR4 Chemotaxis Assay (Transwell Migration Assay)

This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Workflow:

Protocol:

-

Cell Preparation: Culture and harvest CCR4-expressing cells (e.g., HUT78). Resuspend in assay buffer.[8][15]

-

Antagonist Incubation: In a separate tube, incubate the cell suspension with various concentrations of the test antagonist for 30-60 minutes at 37°C.[15]

-

Assay Setup: Add assay buffer containing a chemoattractant (e.g., 10 nM CCL22) to the lower wells of a 24-well Transwell plate.[8]

-

Cell Addition: Place the Transwell inserts into the wells and add the antagonist-treated cell suspension to the upper chamber of the inserts.[8]

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration through the porous membrane.[8]

-

Quantification: Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescence-based method (e.g., Calcein-AM staining).[15]

-

Data Analysis: Calculate the percent inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.[8]

Hedgehog Signaling Assay (GLI-Luciferase Reporter Assay)

This assay quantifies Hh pathway activity by measuring the expression of a luciferase reporter gene driven by a GLI-responsive promoter.

Workflow:

Protocol:

-

Cell Seeding & Transfection: Seed NIH/3T3 cells in a 96-well plate. The next day, co-transfect the cells with a firefly luciferase reporter plasmid containing a GLI-responsive promoter and a Renilla luciferase plasmid (for normalization).[12]

-

Inhibitor Treatment: After an additional 18-24 hours, replace the medium and add serial dilutions of the test inhibitor.[12]

-

Agonist Stimulation: Add a Smoothened agonist (e.g., SAG) to all wells (except the unstimulated control) to activate the Hh pathway.[12]

-

Incubation: Incubate the plate for 24-48 hours at 37°C.[12]

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[12]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the inhibitor concentration to determine the IC₅₀ value.[12]

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to diverse and potent classes of therapeutic agents. Its true mechanism of action is manifested through its derivatives, which have been shown to effectively inhibit key signaling pathways involved in immunology and oncology, including TLR8, CCR4, and Hedgehog signaling. The strategic combination of a reactive chlorine for SAR exploration and a stabilizing trifluoromethyl group makes this scaffold highly valuable for modern drug discovery. The experimental protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to guide the synthesis, characterization, and optimization of novel therapeutics derived from this versatile pyrimidine core.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1480-66-6 | Benchchem [benchchem.com]

- 3. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Pivotal Role of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in Modern Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the presence of a chlorine atom and a trifluoromethyl group on the pyrimidine core, make it a versatile intermediate for the synthesis of a wide array of biologically active compounds. The trifluoromethyl group often enhances metabolic stability and lipophilicity, crucial properties for drug candidates, while the chlorine atom serves as a reactive handle for further molecular elaboration through nucleophilic substitution and cross-coupling reactions. This technical guide provides an in-depth analysis of the biological activities of derivatives synthesized from this important scaffold, focusing on its application in the development of Adenosine A2A receptor antagonists, C-C chemokine receptor 4 (CCR4) antagonists, and Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Synthetic Pathways

The primary utility of this compound lies in its reactivity, which allows for the strategic introduction of various functionalities. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental to building the complex molecular architectures required for potent and selective biological activity.

Caption: Key synthetic transformations of the core molecule.

Biological Activity Data

The following tables summarize the quantitative biological activity data for representative compounds derived from this compound.

Table 1: EGFR Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives [1]

| Compound ID | Target Cells | IC50 (μM) | EGFR Kinase IC50 (μM) |

| 9u | A549 | 0.35 | 0.091 |

| MCF-7 | 3.24 | ||

| PC-3 | 5.12 | ||

| 9b | A549 | >50 | 0.11 |

| 9c | A549 | 2.87 | 0.15 |

| 9k | A549 | 1.54 | 0.13 |

Experimental Protocols

General Procedure for the Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors[1]

Step 1: Nucleophilic Aromatic Substitution

To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF), is added a substituted aniline derivative and a base, for instance, potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature for a specified duration, typically several hours, to afford the intermediate 2-chloro-N-(substituted phenyl)-5-(trifluoromethyl)pyrimidin-4-amine.

Step 2: Second Nucleophilic Aromatic Substitution

The intermediate from Step 1 is then reacted with a second amine derivative in a suitable solvent like isopropanol. The reaction is typically heated under reflux for an extended period to yield the final 5-trifluoromethylpyrimidine derivative. The crude product is then purified using techniques such as column chromatography.

Caption: Synthesis of EGFR inhibitors workflow.

Signaling Pathways

Adenosine A2A Receptor Signaling Pathway

Antagonists of the Adenosine A2A receptor are of interest for their potential in treating Parkinson's disease and in cancer immunotherapy. The A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can have immunosuppressive effects in the tumor microenvironment.

Caption: Adenosine A2A receptor signaling pathway.

CCR4 Signaling Pathway

CCR4 is a chemokine receptor that plays a crucial role in the migration of regulatory T cells (Tregs) into the tumor microenvironment, which can suppress anti-tumor immune responses. Antagonists of CCR4 are therefore being investigated as potential cancer immunotherapies.

Caption: CCR4 signaling pathway in T cells.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers.

Caption: Overview of the EGFR signaling cascade.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of potent inhibitors and antagonists for a range of important biological targets, including EGFR, Adenosine A2A receptors, and CCR4. The continued exploration of derivatives based on this pyrimidine scaffold holds significant promise for the discovery of new and improved treatments for cancer and other diseases. The synthetic accessibility and the favorable physicochemical properties imparted by the trifluoromethyl group make it a privileged starting material for medicinal chemistry campaigns.

References

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine: A Comprehensive Technical Guide for Chemical Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine, a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. This document details the physicochemical properties, synthesis, and reactivity of this versatile building block. A significant focus is placed on its application in the development of therapeutic agents, particularly adenosine A₂A receptor antagonists for neurodegenerative diseases like Parkinson's and C-C chemokine receptor 4 (CCR4) antagonists for inflammatory conditions and oncology. This guide includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological mechanisms to support researchers in their drug discovery and development endeavors.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it an invaluable scaffold for the synthesis of complex molecular architectures with tailored biological activities. The pyrimidine core is a common motif in numerous bioactive compounds, and the specific substitution pattern of this intermediate allows for selective functionalization, leading to the development of potent and selective drug candidates.

This guide will explore the synthesis of this compound, its chemical reactivity, and its pivotal role in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1480-66-6 | [1] |

| Molecular Formula | C₅H₃ClF₃N₃ | [1] |

| Molecular Weight | 197.54 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 130.3-131.4 °C (for a related compound) | [2] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis of this compound

The primary synthetic route to this compound involves the regioselective amination of a dichlorinated pyrimidine precursor. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Intermediate)

This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.

Materials:

-

2-(Trifluoromethyl)pyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Toluene (solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of 2-(Trifluoromethyl)pyrimidine-4,6-diol in toluene, add a catalytic amount of N,N-dimethylaniline.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

Experimental Protocol: Synthesis of this compound (Final Product)

This protocol describes the regioselective amination of the dichlorinated intermediate.

Materials:

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine

-

Ammonia (aqueous or gas)

-

Ethanol (solvent)

-

Water

Procedure:

-

Dissolve 4,6-dichloro-2-(trifluoromethyl)pyrimidine in ethanol in a pressure vessel.

-

Cool the solution in an ice bath and saturate with ammonia gas, or add a concentrated aqueous ammonia solution.

-

Seal the vessel and heat to a temperature between 80-100 °C for several hours. Monitor the internal pressure.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature.

-

Vent any excess ammonia in a fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Data

| Analysis | Expected Data |

| ¹H NMR | A singlet for the pyrimidine C5-H proton, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals for the pyrimidine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| IR (cm⁻¹) | Peaks corresponding to N-H stretching (amine), C=N and C=C stretching (pyrimidine ring), and C-F stretching (trifluoromethyl group). |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of 197.54, along with characteristic fragmentation patterns. |

Chemical Reactivity and Applications in Synthesis

The chlorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility as a chemical intermediate, allowing for the introduction of various functional groups to build more complex molecules.

Caption: General reactivity of this compound in SNAr reactions.

Synthesis of Adenosine A₂A Receptor Antagonists

This compound is a key building block for the synthesis of adenosine A₂A receptor antagonists, which are investigated for the treatment of Parkinson's disease. The synthesis typically involves a Suzuki or Stille coupling reaction at the 6-position, followed by further modifications.

Experimental Protocol: General Procedure for Suzuki Coupling

-

In a reaction vessel, combine this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of dioxane and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired 6-aryl-2-(trifluoromethyl)pyrimidin-4-amine derivative.

Synthesis of CCR4 Antagonists

This intermediate is also utilized in the synthesis of C-C chemokine receptor 4 (CCR4) antagonists, which have potential applications in treating inflammatory diseases and cancer. The synthetic strategy often involves a nucleophilic substitution of the chlorine atom with a suitable amine-containing fragment.

Experimental Protocol: General Procedure for Amination

-

Dissolve this compound and the desired amine nucleophile in a polar aprotic solvent such as DMF or NMP.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent.

-

Isolate and purify the product by standard methods such as crystallization or column chromatography.

Biological Context: Adenosine A₂A Receptor Signaling Pathway

In the striatum, adenosine A₂A receptors are predominantly located on the striatopallidal medium spiny neurons, which are part of the "indirect pathway" of motor control. These receptors are co-localized with dopamine D₂ receptors and exert an opposing effect. In Parkinson's disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing to motor symptoms. Antagonists of the A₂A receptor can help to restore the balance in this circuit.[3][4]

The binding of adenosine to the A₂A receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through a Gs protein, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately increasing the excitability of the neuron and promoting the "off" state in motor control. A₂A receptor antagonists block this cascade.[5]

Caption: Simplified Adenosine A₂A Receptor Signaling Pathway in Striatal Neurons.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs targeting a range of diseases. This guide provides the fundamental knowledge, including synthetic protocols and biological context, to facilitate the effective use of this important building block in research and development. Further exploration of its reactivity and application in novel scaffolds is likely to yield new and improved therapeutic agents.

References

The Trifluoromethyl Group in Pyrimidines: An In-depth Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group into this heterocyclic system has become a powerful tool in drug discovery. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly influence the physicochemical and pharmacological profile of the parent pyrimidine molecule.[3][4] This often leads to enhanced binding affinity for target proteins, improved metabolic stability, and increased bioavailability.[3][4] This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group in pyrimidines, focusing on key reaction types, experimental methodologies, and applications in drug development.

Core Reactivity Principles: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence significantly modulates the electron density of the pyrimidine ring, leading to several key reactivity consequences:

-

Activation towards Nucleophilic Attack: The CF₃ group strongly deactivates the pyrimidine ring towards electrophilic aromatic substitution. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr).[5] This is the most dominant and synthetically useful reactivity pattern for trifluoromethylpyrimidines.

-

Stabilization of Anionic Intermediates: The electron-withdrawing nature of the CF₃ group effectively stabilizes negatively charged intermediates, such as the Meisenheimer complex formed during SNAr reactions, thereby lowering the activation energy and accelerating the reaction rate.[5][6]

-

Regiochemical Control: The position of the CF₃ group on the pyrimidine ring directs the regioselectivity of nucleophilic attack. The carbon atoms ortho and para to the CF₃ group (and the ring nitrogens) are the most electron-deficient and therefore the most susceptible to attack.[7]

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors developed for targeted cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The targeted inhibition of specific kinases has emerged as a successful strategy in cancer treatment.

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key building block for the synthesis of a variety of kinase inhibitors. The electron-withdrawing trifluoromethyl group enhances the reactivity of the pyrimidine ring, while the chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various aryl amine fragments, a common feature in many kinase inhibitors that interact with the hinge region of the kinase ATP-binding site. These application notes provide detailed protocols for the synthesis of N-aryl-6-amino-2-(trifluoromethyl)pyrimidin-4-yl derivatives as potential kinase inhibitors, using a representative synthesis of an Epidermal Growth Factor Receptor (EGFR) inhibitor as an example.

Data Presentation

The following table summarizes the biological activity of representative pyrimidine-based kinase inhibitors, demonstrating the potency that can be achieved through derivatization of the pyrimidine core.

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| 9u | EGFR | 91 | A549 | 0.35 | [1][2] |

| MCF-7 | 3.24 | [1][2] | |||

| PC-3 | 5.12 | [1][2] | |||

| 13 | Aurora A | 38.6 | - | - | [3] |

| 1 | Aurora A | 24.1 | - | - | [3] |

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor intermediate via a nucleophilic aromatic substitution reaction between this compound and a substituted aniline. This protocol is adapted from methodologies reported for the synthesis of similar EGFR inhibitors.[1][2]

Protocol 1: Synthesis of N-(4-aminophenyl)-6-amino-2-(trifluoromethyl)pyrimidine

Objective: To synthesize a key intermediate for further elaboration into potent kinase inhibitors via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

4-Nitroaniline

-

Palladium on carbon (10% w/w)

-

Methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., H-Cube or Parr shaker)

Procedure:

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-nitroaniline (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-100 °C for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield N-(4-nitrophenyl)-6-amino-2-(trifluoromethyl)pyrimidine.

Step 2: Reduction of the Nitro Group

-

Dissolve the N-(4-nitrophenyl)-6-amino-2-(trifluoromethyl)pyrimidine (1.0 eq) from Step 1 in methanol.

-

Add 10% palladium on carbon (10% w/w).

-

Stir the mixture under a hydrogen atmosphere at room temperature overnight.[1][2]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the desired product, N-(4-aminophenyl)-6-amino-2-(trifluoromethyl)pyrimidine, as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or LC-MS analysis.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of kinase inhibitors from this compound.

Caption: General synthetic workflow for kinase inhibitor synthesis.

EGFR Signaling Pathway

The synthesized pyrimidine derivatives can act as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates the mechanism of action of these inhibitors.

Caption: Inhibition of the EGFR signaling pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in the Synthesis of Advanced Agrochemicals

For Immediate Release

[City, State] – [Date] – 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine has emerged as a critical building block in the synthesis of a new generation of agrochemicals, particularly in the development of potent herbicides. This versatile intermediate provides a key structural motif for the construction of highly effective triazolopyrimidine sulfonamide herbicides, a class of compounds known for their low application rates and selective weed control.

The unique substitution pattern of this compound, featuring a reactive chlorine atom and an electron-withdrawing trifluoromethyl group, makes it an ideal precursor for constructing the complex heterocyclic systems found in modern herbicides. Researchers have successfully utilized this compound to synthesize key intermediates for major agrochemicals such as florasulam, diclosulam, and penoxsulam.

Core Application in Herbicide Synthesis

The primary application of this compound in agrochemical synthesis lies in its conversion to a triazolopyrimidine core. This transformation is a crucial step in the production of acetolactate synthase (ALS) inhibiting herbicides. These herbicides disrupt the biosynthesis of essential amino acids in susceptible plants, leading to effective weed control in a variety of crops.

The general synthetic pathway involves the cyclization of the 4-aminopyrimidine moiety to form the[1][2]triazolo[1,5-c]pyrimidine scaffold. The chlorine and trifluoromethyl groups on the pyrimidine ring can be subsequently modified to introduce the desired substituents found in the final herbicide molecules.

Experimental Protocols

Detailed experimental protocols for the utilization of this compound in the synthesis of a key triazolopyrimidine intermediate are outlined below.

Protocol 1: Synthesis of 5-Methoxy-8-fluoro-[1][2][3]triazolo[1,5-c]pyrimidin-2-amine

This protocol is adapted from established synthetic routes for similar triazolopyrimidine structures and illustrates a potential pathway from a related aminopyrimidine.

Step 1: Addition Reaction with Isothiocyanomethyl Formate

-

To a reaction vessel containing 4-amino-5-fluoro-2-methoxypyrimidine (1.0 eq), add ethyl acetate as the solvent.

-

Add isothiocyanomethyl formate (1.2-1.5 eq) to the mixture.

-

Stir the reaction mixture and heat to reflux for 18 hours to form the thiourea intermediate.

Step 2: Cyclization with Hydroxylamine Hydrochloride

-

To the resulting mixture from Step 1, add hydroxylamine hydrochloride (2.0-3.0 eq).

-

Continue to heat the mixture at reflux for several hours until the cyclization is complete, yielding 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidin-2-amine.

-

The product can be isolated and purified using standard techniques such as extraction and crystallization.

Quantitative Data

| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Thiourea Intermediate | 4-amino-5-fluoro-2-methoxypyrimidine | Isothiocyanomethyl formate | Ethyl Acetate | 18 h | Reflux | Not Isolated |

| 5-Methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidin-2-amine | Thiourea Intermediate | Hydroxylamine hydrochloride | Ethyl Acetate | Several hours | Reflux | ~83% (overall)[3] |

Protocol 2: Synthesis of Florasulam from the Triazolopyrimidine Intermediate

Step 1: Diazotization and Chlorosulfonation

-

The 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidin-2-amine intermediate is subjected to a diazotization reaction using sodium nitrite in an acidic medium (e.g., glacial acetic acid and hydrochloric acid) at low temperatures (-10 to 5 °C).

-

The resulting diazonium salt is then reacted with a source of sulfur dioxide (e.g., sodium bisulfite) and a chlorinating agent to yield the sulfonyl chloride intermediate, 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride. This reaction is often catalyzed by a copper salt.

Step 2: Condensation with 2,6-Difluoroaniline

-

The sulfonyl chloride intermediate is then condensed with 2,6-difluoroaniline in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., acetonitrile or dichloromethane) to form florasulam.

-

The reaction is typically carried out at controlled temperatures to ensure high yield and purity of the final product.

Quantitative Data

| Product | Starting Material | Reagents | Solvent | Base | Temperature | Yield (%) |

| Florasulam | 5-methoxy-8-fluoro-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride | 2,6-Difluoroaniline | Acetonitrile | Pyridine | Not specified | High |

Logical Workflow and Signaling Pathways

The synthesis of triazolopyrimidine sulfonamide herbicides from a 4-aminopyrimidine precursor follows a logical multi-step progression. The key transformation is the construction of the fused triazolopyrimidine ring system, which then serves as the core scaffold for further functionalization.

The herbicidal activity of the final products stems from their ability to inhibit the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to a cessation of plant growth and eventual death of the weed.

The strategic use of this compound and its analogs continues to be a fruitful area of research, paving the way for the development of more effective and environmentally benign crop protection solutions.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key building block in medicinal chemistry and drug discovery, prized for its utility in the synthesis of a diverse range of bioactive molecules. The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, and the substituents on this particular derivative offer unique advantages for further functionalization. The electron-withdrawing trifluoromethyl group at the C2 position significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr), while the chlorine atom at the C6 position serves as a versatile leaving group. This allows for the strategic introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These derivatives have shown potential as inhibitors of various kinases and other enzymes.[1][2]

This document provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound with common classes of nucleophiles, including amines, alcohols, and thiols.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution reactions of this compound proceed via a two-step addition-elimination mechanism, characteristic of SNAr reactions on electron-deficient aromatic systems.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow

A general workflow for performing nucleophilic substitution reactions on this compound is outlined below. Specific conditions will vary depending on the nucleophile and the desired product.

Caption: General experimental workflow for nucleophilic substitution.

I. Reactions with Amine Nucleophiles (Amination)

The displacement of the 6-chloro substituent with a variety of primary and secondary amines is a common and efficient method for generating libraries of substituted aminopyrimidines. These reactions are typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Data Presentation: Amination Reactions

| Entry | Amine Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | DIPEA | n-BuOH | 120 | 12 | 85 | Representative |